molecular formula C11H7ClF6OS2 B14075367 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14075367
M. Wt: 368.7 g/mol
InChI Key: RSHRYKNVQVPMMQ-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups to a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the reaction of 2,6-dichlorophenol with trifluoromethylthiolating agents under controlled conditions to form the intermediate 2,6-bis(trifluoromethylthio)phenol. This intermediate is then reacted with chloropropanone under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-5H,1H3

InChI Key

RSHRYKNVQVPMMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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